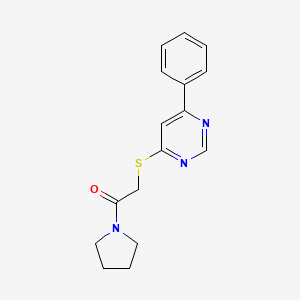

2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone

CAS No.: 1203273-99-7

Cat. No.: VC4793308

Molecular Formula: C16H17N3OS

Molecular Weight: 299.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203273-99-7 |

|---|---|

| Molecular Formula | C16H17N3OS |

| Molecular Weight | 299.39 |

| IUPAC Name | 2-(6-phenylpyrimidin-4-yl)sulfanyl-1-pyrrolidin-1-ylethanone |

| Standard InChI | InChI=1S/C16H17N3OS/c20-16(19-8-4-5-9-19)11-21-15-10-14(17-12-18-15)13-6-2-1-3-7-13/h1-3,6-7,10,12H,4-5,8-9,11H2 |

| Standard InChI Key | JXTNFHAAWHLITK-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)C(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 |

Introduction

Synthesis and Preparation

The synthesis of 2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone would likely involve a multi-step process, including the formation of the pyrimidine and pyrrolidine components, followed by their coupling via a sulfur linkage. Common methods for forming such bonds include nucleophilic substitution reactions or the use of coupling reagents.

Potential Biological Activity

Compounds with similar structures, such as those containing pyrimidine and pyrrolidine rings, have shown activity in various biological assays. For example, pyrimidine derivatives are known for their roles in nucleic acid synthesis and have been explored as antiviral and anticancer agents . Pyrrolidine-based compounds have been studied for their potential in neurological disorders .

Research Findings and Applications

While specific research findings on 2-((6-Phenylpyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone are not available, related compounds have been investigated for their pharmacological properties. For instance, pyrimidine derivatives have been optimized as inhibitors of certain enzymes, such as Polo-like kinase 1 . The presence of a phenyl group and a sulfur linkage in the compound of interest could influence its pharmacokinetic properties and biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume